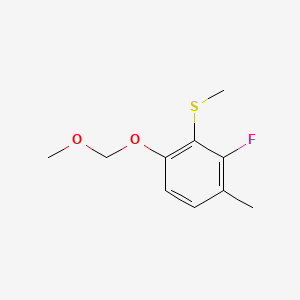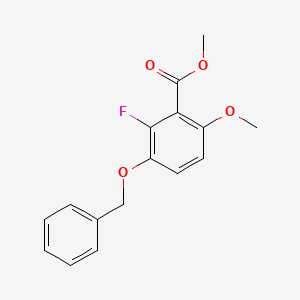
(S)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY)PYRROLIDINE HYDROCHLORIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a pyrrolidine ring, a phenoxy group, and a dioxaborolane moiety, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY)PYRROLIDINE HYDROCHLORIDE typically involves multiple steps:
Formation of the Pyrrolidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenoxy Group: This is usually achieved through nucleophilic substitution reactions.
Attachment of the Dioxaborolane Moiety: This step involves the use of boronic acids or esters under specific conditions to form the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactors to optimize reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.
Reduction: Reduction reactions can occur at the pyrrolidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could lead to various pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development.
Medicine
In medicine, (3S)-3-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY)PYRROLIDINE HYDROCHLORIDE is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes, offering possibilities for treating various diseases.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of (3S)-3-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY)PYRROLIDINE HYDROCHLORIDE involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl and amino groups, affecting the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY)PYRROLIDINE: Lacks the hydrochloride component, which may affect its solubility and reactivity.
(3S)-3-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY)PYRROLIDINE SULFATE: Similar structure but different counterion, which can influence its chemical properties.
Uniqueness
The presence of the hydrochloride component in (3S)-3-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY)PYRROLIDINE HYDROCHLORIDE enhances its solubility in aqueous solutions, making it more suitable for biological and medicinal applications compared to its analogs.
Eigenschaften
CAS-Nummer |
2114341-27-2 |
|---|---|
Molekularformel |
C16H25BClNO3 |
Molekulargewicht |
325.6 g/mol |
IUPAC-Name |
(3S)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C16H24BNO3.ClH/c1-15(2)16(3,4)21-17(20-15)12-5-7-13(8-6-12)19-14-9-10-18-11-14;/h5-8,14,18H,9-11H2,1-4H3;1H/t14-;/m0./s1 |
InChI-Schlüssel |
YDCDQLPZRXYIRX-UQKRIMTDSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)O[C@H]3CCNC3.Cl |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCNC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


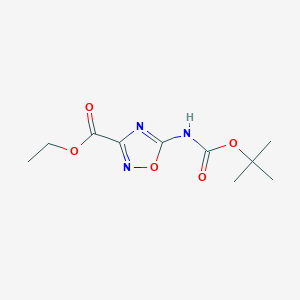
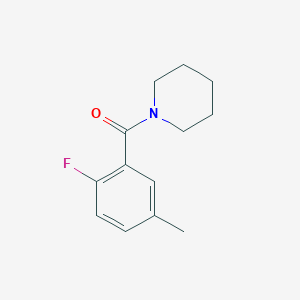
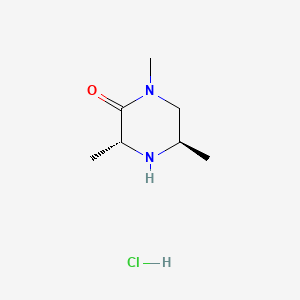

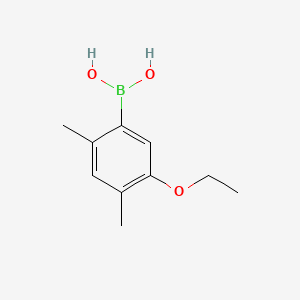
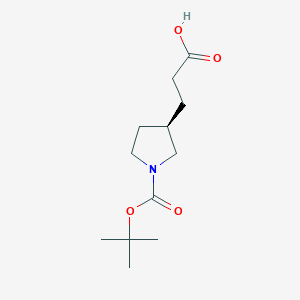
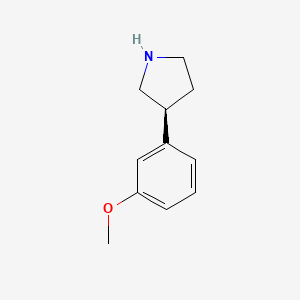


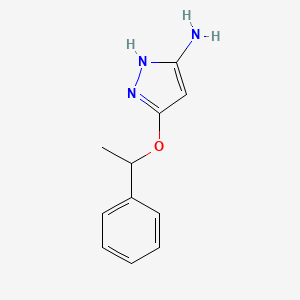
![Allylchloro[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]palladium(II)](/img/structure/B14026564.png)
